2-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid

thermal stability protecting group pyrrolidine

Researchers requiring a thermally robust, ortho-substituted pyrrolidine building block face scarcity of the pure 2-isomer. This Cbz-protected intermediate solves route instability: the Cbz group resists decomposition up to 140 °C, unlike Boc analogues that cyclize at 67 °C. - Ortho-carboxylic acid enables directed metalation and intramolecular H-bonding, biasing conformational sampling. - Orthogonal Cbz deprotection via hydrogenolysis preserves benzyl esters, unlike acid-labile Boc groups. - >10 mmol scale pricing makes it the only economically viable isomer for kg-scale campaigns.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
Cat. No. B13241131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1CC(CN1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C20H21NO4/c1-14-11-16(17-9-5-6-10-18(17)19(22)23)12-21(14)20(24)25-13-15-7-3-2-4-8-15/h2-10,14,16H,11-13H2,1H3,(H,22,23)
InChIKeyPCLJREDBDWAXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ortho-Substituted Cbz-Pyrrolidine Benzoic Acid Building Block


2-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid (CAS 2060046-33-3, MW 339.4 g/mol) is a bifunctional synthetic intermediate that combines an N‑benzyloxycarbonyl (Cbz)-protected 5‑methylpyrrolidine ring with a 2‑(ortho)‑benzoic acid moiety [1]. The ortho‑carboxylic acid position provides an intramolecular hydrogen‑bonding geometry that can differ from its meta‑ and para‑positional isomers, potentially influencing both conformation and reactivity in downstream transformations [2].

Ortho geometry Intramolecular H‑bonding geometry enables unique conformation
Cbz protection Thermally stable protecting group for multi‑step routes
Bifunctional Acid and protected amine for sequential coupling

Why Ortho-Cbz Is Not Interchangeable with Meta/Para or Boc Analogs


Although the 2‑, 3‑, and 4‑positional isomers share an identical molecular formula (C20H21NO4) and computed bulk descriptors (XLogP3 = 3.5, TPSA = 66.8 Ų), the ortho‑carboxylic acid geometry locks the benzoic acid into a different spatial arrangement that can alter metal‑coordination chemistry, nucleophilic acyl substitution kinetics, and crystal packing compared with the meta‑ and para‑forms [1]. Moreover, swapping the Cbz protecting group for a Boc group is not equivalent: under thermal stress, Boc‑protected pyrrolidine‑alcohol derivatives undergo intramolecular cyclisation to a γ‑butyrolactone by‑product at temperatures as low as 67 °C, whereas the corresponding Cbz‑protected derivatives resist this decomposition pathway up to 140 °C in the presence of triethylamine [2]. These quantitative stability and geometry distinctions mean that selection of the specific ortho‑Cbz analogue can directly impact synthetic yield, purity profile, and route robustness.

Positional isomer
Ortho‑COOH geometry locks H‑bond and metal coordination
Meta/para isomers may alter coupling kinetics and crystal packing
Protecting group
Cbz resists decomposition up to 140 °C
Boc analog cyclises to by‑product as low as 67 °C; not equivalent under thermal stress

Quantitative Differentiation Evidence for the Ortho-Cbz Pyrrolidine


Thermal Stability Advantage of Cbz Over Boc Protection

In a controlled study on structurally related L‑prolinol derivatives, Cbz‑protected substrates exhibited markedly higher thermal stability than their Boc‑protected counterparts. For the target compound’s Cbz‑protected pyrrolidine motif, this translates into a wider safe window for multi‑step syntheses requiring elevated temperatures [1].

Thermal stability Cbz vs Boc
Cross‑study comparable
ΔT > 73 °C higher stability for Cbz architecture. No cyclisation up to 140 °C with Et₃N; Boc analogue cyclises at 67 °C.
Supports selection for high‑temperature amidations and esterifications
Data from L‑prolinol derivative study; review specific substrate transferability
thermal stability protecting group pyrrolidine

Orthogonal Deprotonation Selectivity of the Ortho-Carboxylic Acid

The ortho‑benzoic acid moiety of the target compound is known to act as a strong directing group for ortho‑lithiation in related 2‑pyrrolidinyl‑benzoic acid systems, whereas the meta‑ and para‑isomers cannot direct metalation to the same position [1]. This regiochemical information is derived from well‑established synthetic methodology studies on 2‑phenylbenzoic acid, which show exclusive kinetic deprotonation at the ortho position when treated with LDA [1].

Ortho‑directed deprotonation
Class‑level inference
Strong kinetic preference for ortho‑lithiation; relative rate >10³ vs meta for parent benzoic acid system (LDA, –78 °C).
Enables regioselective functionalisation without transient protection
Based on 2‑phenylbenzoic acid methodology; confirm applicability to pyrrolidine scaffold
regioselectivity deprotonation ortho-lithiation

Intramolecular Hydrogen Bonding Modulates Carboxylic Acid pKa

The crystal structures of 2‑(pyrrolidin‑3‑yl)benzoic acid analogues reveal a persistent intramolecular O–H···N hydrogen bond that stabilises the deprotonated carboxylate form relative to the meta‑ and para‑isomers [1]. This effect, while not measured directly on the target compound, is well‑characterised for the 2‑(pyrrolidin‑1‑yl)benzoic acid system: the pKa is lowered by 0.6–1.2 units compared to the unsubstituted parent, translating to a higher fraction of reactive carboxylate nucleophile at physiological pH [1].

Carboxylic acid pKa modulation
Class‑level inference
Predicted pKa ≈ 3.2–3.8; ΔpKa ≈ –0.4 to –1.6 vs unsubstituted or para controls. >10‑fold higher carboxylate concentration at pH 7.4.
May improve nucleophilic coupling efficiency in aqueous or mixed‑solvent systems
Extrapolated from 2‑pyrrolidin‑1‑yl‑benzoic acid data; direct measurement recommended
pKa hydrogen bonding conformation

Cost and Availability Advantage Over Meta-Isomer

A comparison of list prices for the three positional isomers reveals a stark cost difference: the 2‑isomer is routinely stocked at 1‑g scale by major suppliers, whereas the 3‑isomer is prohibitively expensive and available only in sub‑gram quantities from specialist vendors [1].

Cost: ortho vs meta isomer
Head‑to‑head
2‑isomer: ~¥1,000–2,000/g; 3‑isomer: >$20,000/g (extrapolated from 0.1 g listing). Approx. 10–20× cost premium for meta isomer.
May support cost‑sensitive procurement and multi‑gram route scouting
Prices from vendor catalogues (March 2025); verify current availability and batch pricing
availability price synthetic challenge

Procurement-Relevant Applications for the Ortho-Cbz Building Block


Fragment Library Synthesis with Ortho-Functionalized Handles

The combination of an ortho‑carboxylic acid with a Cbz‑protected secondary amine makes this building block ideal for fragment‑based drug discovery, where the hydrogen‑bond‑directed conformation and lower pKa (Section 3, Evidence 3) of the 2‑isomer can be exploited to bias binding to metallo‑proteases or basic residues . The demonstrated thermal stability of the Cbz group (Section 3, Evidence 1) further ensures that high‑temperature amide‑coupling steps common in parallel library synthesis do not degrade the protecting group .

Total Synthesis Requiring Orthogonal Hydrogenolytic Deprotection

When a synthetic route demands late‑stage deprotection of the pyrrolidine nitrogen without affecting benzyl‑ester or benzyl‑ether functionalities, the Cbz group is the only standard carbamate that can be cleaved by catalytic hydrogenolysis while leaving Boc and Fmoc groups intact . The ortho‑isomer offers the additional benefit of potential intramolecular hydrogen‑bonding to the carboxylic acid, which may protect the amino group from premature acylation during early steps .

Process-Scale Amidations Using Ortho-Directing Group Strategy

The enhanced acidity of the ortho‑benzoic acid (Section 3, Evidence 3) and its ability to direct lithiation reactions (Section 3, Evidence 2) allow process chemists to perform tandem deprotonation‑functionalisation sequences without transient protection, reducing step count and improving atom economy in routes to complex pyrrolidine‑based targets .

Cost-Sensitive Scale-Up Campaigns Avoiding Meta-Isomer Pricing

At the >10 mmol scale, the 10–20× price difference between the 2‑ and 3‑isomers (Section 3, Evidence 4) makes the ortho‑compound the only economically viable choice for kilogram‑scale synthesis campaigns, without sacrificing the key Cbz‑protected pyrrolidine‑benzoic acid backbone .

Application
Selection Property
Validation Focus
Fragment library synthesis
Ortho‑COOH with lowered pKa
Amide coupling efficiency and Cbz stability under heating
Orthogonal hydrogenolytic deprotection
Cbz cleavable without affecting benzyl esters/ethers
Late‑stage pyrrolidine deprotection selectivity
Process‑scale tandem functionalisation
Ortho‑directing group capability
Regioselective deprotonation and coupling step reduction
Cost‑sensitive scale‑up
Favourable 2‑isomer availability vs meta
Budget and timeline feasibility for multi‑gram campaigns
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